N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide
カタログ番号 B6060861
分子量: 310.4 g/mol
InChIキー: WGZXEXCZYHICPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide, also known as NSC-39830, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has a molecular weight of 345.49 g/mol.
科学的研究の応用
- AH-7921 has been investigated as an analgesic agent due to its opioid receptor activity. It acts as a μ-opioid receptor agonist, potentially offering pain relief. Researchers have explored its efficacy and safety profile in preclinical and clinical studies .
- Studies have examined AH-7921’s impact on the central nervous system (CNS). It exhibits sedative and depressant effects, affecting neurotransmitter systems. Researchers investigate its binding affinity to various receptors (e.g., μ-opioid, serotonin, and dopamine receptors) and its potential as a therapeutic or recreational substance .
- Toxicological assessments have explored AH-7921’s safety profile, including its potential for overdose and adverse effects. Understanding its metabolism, toxicokinetics, and interactions with other substances is crucial for harm reduction strategies .
- AH-7921 has appeared in illicit drug markets. Forensic laboratories use analytical methods (e.g., liquid chromatography-mass spectrometry) to detect and quantify it in biological samples. Research focuses on improving detection sensitivity and specificity .
- Regulatory bodies classify AH-7921 as a new psychoactive substance (NPS). Risk assessments inform decisions regarding legal control. The EMCDDA–Europol Joint Report provides insights into its risks and implications .
- Researchers investigate AH-7921’s absorption, distribution, metabolism, and elimination. Understanding its pharmacokinetic properties informs dosing regimens and potential drug interactions .
Pain Management and Analgesia
Neuropharmacology and CNS Effects
Toxicology and Harm Reduction
Forensic Science and Drug Testing
Designer Drug Classification and Control Measures
Pharmacokinetics and Metabolism
特性
IUPAC Name |
N-cyclohexyl-3-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-17(2)21(19,20)14-10-6-7-12(11-14)15(18)16-13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZXEXCZYHICPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(dimethylsulfamoyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー